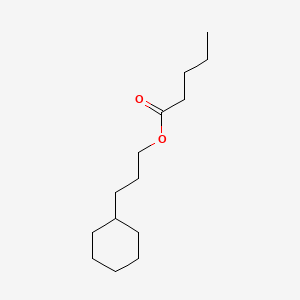

3-Cyclohexylpropyl valerate

Beschreibung

Eigenschaften

CAS-Nummer |

93857-91-1 |

|---|---|

Molekularformel |

C14H26O2 |

Molekulargewicht |

226.35 g/mol |

IUPAC-Name |

3-cyclohexylpropyl pentanoate |

InChI |

InChI=1S/C14H26O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h13H,2-12H2,1H3 |

InChI-Schlüssel |

ZUSLCRLGEUGVDK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(=O)OCCCC1CCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Esterification

Direct esterification involves the reaction between valeric acid and cyclohexylpropyl alcohol in the presence of an acid catalyst. The general reaction can be represented as follows:

$$

\text{Valeric Acid} + \text{Cyclohexylpropyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water}

$$

- Catalyst: Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid.

- Temperature: The reaction typically occurs at elevated temperatures (around 60-100 °C).

- Reaction Time: The duration can vary from several hours to overnight, depending on the scale and conditions.

This method generally yields a high purity product, but the presence of water necessitates removal to drive the reaction to completion.

Transesterification

Transesterification can also be employed if starting materials are available as esters. In this case, a cyclohexylpropyl ester can be reacted with valeric acid in the presence of a base catalyst.

$$

\text{Cyclohexylpropyl Ester} + \text{Valeric Acid} \xrightarrow{\text{Base Catalyst}} \text{this compound} + \text{Alcohol}

$$

- Catalyst: Sodium methoxide or potassium hydroxide are commonly used.

- Temperature: The reaction typically takes place at lower temperatures (around 50-70 °C).

- Reaction Time: Generally shorter than direct esterification, often completed within a few hours.

Transesterification can offer comparable yields to direct esterification but may require additional purification steps to remove unreacted starting materials.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of the two primary preparation methods for this compound:

| Method | Catalyst | Temperature (°C) | Reaction Time | Yield | Purity |

|---|---|---|---|---|---|

| Direct Esterification | Sulfuric acid / p-toluenesulfonic acid | 60-100 | Several hours to overnight | High | High |

| Transesterification | Sodium methoxide / potassium hydroxide | 50-70 | Few hours | Comparable | Moderate to High |

Research Findings

Recent studies have focused on optimizing these synthetic routes to enhance yield and reduce by-products. For instance, researchers have explored various catalyst systems and solvent-free conditions to streamline the process while maintaining environmental sustainability.

Additionally, advancements in continuous flow chemistry have been proposed as a means to improve efficiency in producing esters like this compound. This method allows for better temperature control and reduced reaction times, which could lead to higher overall yields and lower energy consumption.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Cyclohexylpropylvalerat durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Esterbindung kann in Gegenwart einer Säure oder Base hydrolysiert werden, wodurch Cyclohexylpropylalcohol und Valeriansäure entstehen.

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Cyclohexylring, was zur Bildung von Cyclohexanonderivaten führt.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Substitution: Nucleophile wie Amine oder Alkohole unter milden Erwärmungsbedingungen.

Hauptprodukte, die gebildet werden

Hydrolyse: Cyclohexylpropylalcohol und Valeriansäure.

Oxidation: Cyclohexanonderivate.

Substitution: Verschiedene Esterderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Cyclohexylpropylvalerat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Estergruppe kann hydrolysiert werden, wodurch aktive Metaboliten freigesetzt werden, die biologische Wirkungen ausüben. Die Cyclohexylpropyl-Einheit kann mit hydrophoben Taschen in Proteinen interagieren und deren Aktivität und Funktion beeinflussen.

Wirkmechanismus

The mechanism of action of 3-Cyclohexylpropyl valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The cyclohexylpropyl moiety may interact with hydrophobic pockets in proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-cyclohexylpropyl valerate and related esters:

Key Observations:

Structural Differences: this compound contains a bulky cyclohexylpropyl group, which increases its molecular weight (~226.36 g/mol) compared to amyl valerate (172.26 g/mol) or benzyl valerate (192.25 g/mol). This bulkiness likely enhances its lipophilicity, making it suitable for applications requiring slow release or stability in non-polar matrices . Cyclohexyl isovalerate (C₁₁H₂₀O₂) differs in the ester group (isovalerate vs. valerate) and lacks the propyl spacer, resulting in a smaller molecular weight (184.28 g/mol) .

Synthetic Pathways: Transesterification methods, such as those employing Novozyme 435 (a lipase), are effective for synthesizing cyclohexylpropyl esters. For example, 3-cyclohexylpropyl caffeate was synthesized with a 93.8% yield using this enzyme . Similar methodologies could be adapted for this compound production.

Applications :

- Amyl valerate is widely used in food and cosmetics due to its fruity odor . In contrast, cyclohexylpropyl valerate ’s larger structure may favor niche uses, such as high-performance lubricants or specialty polymers.

- Benzyl valerate and cyclohexyl isovalerate are utilized in perfumery, but their differing volatilities (inferred from boiling points) suggest tailored roles in fragrance longevity .

Research Findings and Industrial Relevance

- Lipophilicity and Stability : The cyclohexylpropyl group in this compound likely improves resistance to hydrolysis compared to aliphatic esters like amyl valerate, which is critical in pharmaceutical coatings or agrochemical formulations .

- Regulatory Considerations: Phosphonofluoridate analogs (e.g., 3-cyclohexylpropyl ethylphosphonofluoridate) are classified under Schedule 1A01, indicating stringent regulatory controls for toxicological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.